Methallylphenylacetylene

Description

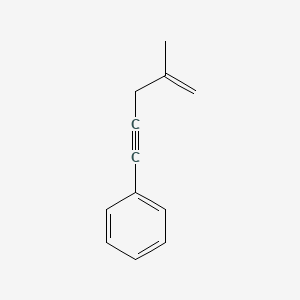

Methallylphenylacetylene (C₆H₅–C≡C–CH₂–C(CH₃)₂) is an alkyne derivative featuring a phenyl group and a methallyl (2-methylprop-2-en-1-yl) substituent. Phenylacetylene derivatives are widely recognized as fluorophores and precursors in organic synthesis . This compound likely shares these roles but with modifications due to its unique substituents. For instance, the methallyl group may enhance stability in coordination chemistry or polymerization processes, similar to phosphine-alkene ligands described in transition metal catalysis .

Properties

Molecular Formula |

C12H12 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4-methylpent-4-en-1-ynylbenzene |

InChI |

InChI=1S/C12H12/c1-11(2)7-6-10-12-8-4-3-5-9-12/h3-5,8-9H,1,7H2,2H3 |

InChI Key |

LBMCXMCIVZJIJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC#CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methallylphenylacetylene can be achieved through several methods, including:

Elimination Reactions: One common method involves the elimination of dihalides.

Alkylation of Acetylides: Another method involves the alkylation of acetylides.

Industrial Production Methods: Industrial production of this compound may involve large-scale elimination reactions or alkylation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: Methallylphenylacetylene undergoes various types of chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the triple bond acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: KMnO₄, O₃

Reduction: H₂ with Pd/C, Lindlar’s catalyst

Substitution: Alkyl halides, strong bases

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alkenes, alkanes

Substitution: Various substituted alkynes

Scientific Research Applications

Methallylphenylacetylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methallylphenylacetylene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Electronic Differences

- Phenylacetylene: The simplest phenyl-substituted alkyne, with a linear structure and high reactivity in Sonogashira couplings. Its electron-deficient triple bond facilitates coordination with metals, making it useful in catalysis .

- Diphenylacetylene: Symmetrical structure with two phenyl groups, leading to higher thermal stability and reduced reactivity compared to monosubstituted acetylenes. Used in materials science for conjugated polymers .

Reactivity and Functional Utility

- Coordination Chemistry : this compound’s methallyl group could act as a hemilabile ligand, similar to phosphine-alkene hybrids, enabling dynamic metal coordination in catalytic cycles .

- Photophysical Properties : Phenylacetylene derivatives like 3-(Phenylethynyl)benzanthrone exhibit strong fluorescence, suggesting this compound may also serve as a fluorophore, albeit with shifted emission wavelengths due to substituent effects .

- Polymerization : The methallyl group’s allylic hydrogens may facilitate radical-based polymerization, distinguishing it from diphenylacetylene, which lacks such sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.